molecular formula C6H12O2S B13614573 3-(Ethylthio)-2-methylpropanoic acid CAS No. 109480-87-7

3-(Ethylthio)-2-methylpropanoic acid

Katalognummer: B13614573
CAS-Nummer: 109480-87-7
Molekulargewicht: 148.23 g/mol
InChI-Schlüssel: WWBWLALUPIFLAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Ethylthio)-2-methylpropanoic acid is an organic compound with the molecular formula C6H12O2S It is characterized by the presence of an ethylthio group attached to the second carbon of a methylpropanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylthio)-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with ethylthiol in the presence of a suitable catalyst. One common method is the esterification of 2-methylpropanoic acid followed by the introduction of the ethylthio group through a nucleophilic substitution reaction. The reaction conditions often require a controlled temperature and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of advanced catalysts to increase yield and reduce reaction time. The industrial process also emphasizes the purification of the final product to meet the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethylthio)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Ethylthio)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 3-(Ethylthio)-2-methylpropanoic acid involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, potentially inhibiting or modifying enzyme activity. The carboxylic acid group allows for interactions with proteins and other biomolecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Methylthio)-2-methylpropanoic acid
  • 3-(Propylthio)-2-methylpropanoic acid
  • 3-(Butylthio)-2-methylpropanoic acid

Uniqueness

3-(Ethylthio)-2-methylpropanoic acid is unique due to the specific length and structure of its ethylthio group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for targeted research and industrial uses.

Eigenschaften

CAS-Nummer

109480-87-7

Molekularformel

C6H12O2S

Molekulargewicht

148.23 g/mol

IUPAC-Name

3-ethylsulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C6H12O2S/c1-3-9-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

InChI-Schlüssel

WWBWLALUPIFLAU-UHFFFAOYSA-N

Kanonische SMILES

CCSCC(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.